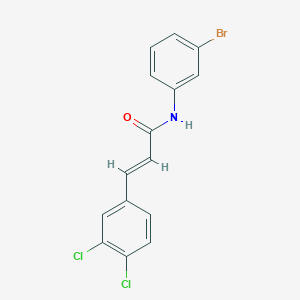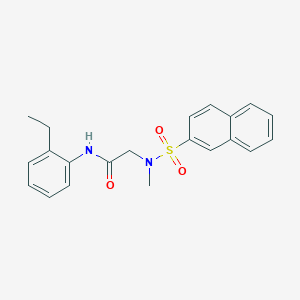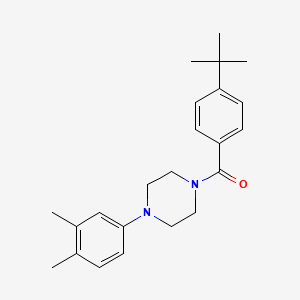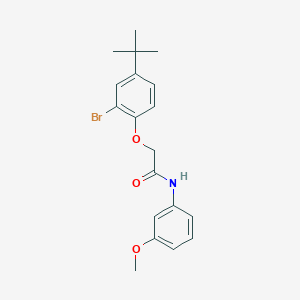![molecular formula C22H24N4O3 B3518770 4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one](/img/structure/B3518770.png)
4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one
Overview
Description
4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one is a complex organic compound that features a piperazine ring, a phthalazine moiety, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the hydroxyethyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, such as the modulation of cellular signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication that contains a piperazine moiety.
Uniqueness
4-(4-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)-2-methylphthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protein kinase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]-2-methylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(29)19-5-3-2-4-18(19)20(23-24)16-6-8-17(9-7-16)21(28)26-12-10-25(11-13-26)14-15-27/h2-9,27H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVAOWGLAIBCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)sulfanyl-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B3518695.png)

![5-[3-(3,4,5-trimethoxyphenyl)acryloyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3518714.png)
![2-[4-chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B3518722.png)
![ethyl 4-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B3518727.png)


![2-ethyl-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}butanamide](/img/structure/B3518736.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3518742.png)
![3-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B3518767.png)

![{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3518785.png)
![N-[4-methyl-2-[(2-phenylacetyl)amino]phenyl]-2-phenylacetamide](/img/structure/B3518789.png)
![ethyl 2-(2-bromobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B3518796.png)
